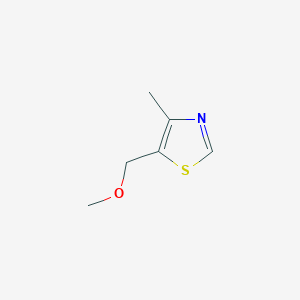

Thiazole, 5-(methoxymethyl)-4-methyl-

説明

Thiazole, 5-(methoxymethyl)-4-methyl- (CAS 63752-06-7) is a substituted thiazole derivative characterized by a methyl group at the 4-position and a methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the heterocyclic thiazole ring . While its direct biological role remains less studied, structural analogs of this compound are explored in medicinal chemistry for antimicrobial and antitumor applications .

特性

CAS番号 |

30935-41-2 |

|---|---|

分子式 |

C6H9NOS |

分子量 |

143.21 g/mol |

IUPAC名 |

5-(methoxymethyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NOS/c1-5-6(3-8-2)9-4-7-5/h4H,3H2,1-2H3 |

InChIキー |

MFEUJZJXIZFGPH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC=N1)COC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Thiazole Derivatives

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 5-(methoxymethyl)-4-methylthiazole and related compounds:

Key Differences in Properties and Reactivity

- Stability : Methoxy groups resist oxidation and esterification, unlike hydroxyethyl substituents, which may form esters or degrade under acidic conditions .

- Biological Activity :

- 5-(2-Hydroxyethyl)-4-methylthiazole is critical in thiamine biosynthesis, with a relative specific activity of 25% in yeast cultures .

- 5-(Chloromethyl)-4-methylthiazole derivatives exhibit antitumor activity against HCT-116 and MCF-7 cell lines , whereas the methoxymethyl variant lacks comparable data.

- 5-Ethenyl-4-methylthiazole is primarily used in flavor industries due to its volatile aromatic properties .

Q & A

Basic Research Question

- 1H/13C NMR :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) effectively separate impurities. reports tR values for purity assessment (e.g., compound 34: tR = 31%) .

Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH in amide derivatives) .

What strategies can be employed to modify the thiazole ring at specific positions (e.g., C-2 or C-5) to enhance biological activity, and what experimental challenges are associated with these modifications?

Advanced Research Question

- Electrophilic Substitution :

- Challenges :

Biological Activity Insight : highlights thiazole derivatives (e.g., compound 40) with anti-cancer activity, suggesting C-5 modifications (e.g., nitro or vinyl groups) enhance target binding .

In studies reporting contradictory bioactivity data for structurally similar thiazole derivatives, how should researchers systematically evaluate structural nuances to resolve discrepancies?

Advanced Research Question

- Structural Analysis :

- Experimental Validation :

- Dose-Response Curves : Test derivatives across concentrations to identify potency thresholds (e.g., ’s antibacterial assays) .

- Computational Docking : Use tools like AutoDock to model interactions (e.g., ’s docking poses for thiazole-triazole hybrids) .

How does the introduction of a methoxymethyl group at the C-5 position influence the electronic properties and reactivity of the thiazole core, and what computational methods are suitable for modeling these effects?

Advanced Research Question

- Electronic Impact :

- Computational Tools :

- DFT Calculations : Gaussian or ORCA software to optimize geometry and calculate Fukui indices for reactivity prediction.

- MD Simulations : GROMACS for studying solvation effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。